3-氟-6-羟基吡啶-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

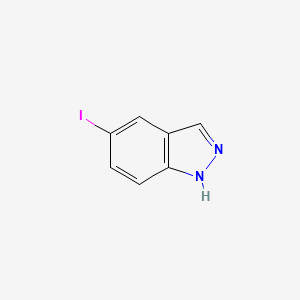

3-Fluoro-6-hydroxypicolinic acid is a compound that can be inferred to have relevance in the field of medicinal chemistry and drug design, although it is not directly mentioned in the provided papers. The papers discuss various fluoro-substituted compounds and their interactions with biological systems or their structural characteristics. For instance, fluoroquinolones are a class of compounds that have been studied for their potential as inhibitors of enzymes such as the influenza A endonuclease , and for their photochemical properties in the context of photonucleophilic aromatic substitution . Additionally, fluoro-substituted pyridines have been explored for their affinity towards nicotinic acetylcholine receptors , and the crystal structure of a related compound, 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate, has been determined, revealing interesting hydrogen bonding interactions .

Synthesis Analysis

The synthesis of fluoro-substituted compounds is a topic of interest in the field of medicinal chemistry. The papers describe the synthesis of various fluoro-substituted compounds, such as the monobrominated 3-hydroxyquinolin(1H)-2-ones derivatives, which were further modified through Suzuki-coupling to introduce a p-fluorophenyl group . Another study involved the synthesis of a high-affinity nicotinic acetylcholine receptor ligand through a two-step procedure from a nitro precursor, which included a nucleophilic heteroaromatic substitution to introduce a fluorine-18 isotope . These methods highlight the importance of fluorine in drug design and the complexity of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of fluoro-substituted compounds plays a crucial role in their biological activity. The crystal structure of 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one complexed with influenza endonuclease revealed that the molecule chelates to two metal ions at the active site of the enzyme, which is indicative of its inhibitory potential . Similarly, the crystal structure of a related compound showed a robust hydrogen bonding network, contributing to a three-dimensional architecture that could be relevant for understanding the interactions of 3-Fluoro-6-hydroxypicolinic acid with biological targets .

Chemical Reactions Analysis

The chemical reactivity of fluoro-substituted compounds under various conditions is another area of interest. One study provided insights into the photochemical behavior of 6-fluoroquinolones, where the excited triplet state of the compound reacts with hydroxide anions, leading to a photonucleophilic aromatic substitution and the release of fluoride . This type of reaction is significant for understanding the stability and transformation of fluoro-substituted compounds under light exposure.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted compounds are determined by their molecular structure and are essential for their function as pharmaceutical agents. For example, the binding affinity of a fluoro-substituted pyridine to nicotinic acetylcholine receptors was characterized by a very low Kd value, indicating a high affinity, which is a desirable property for a radioligand in imaging studies . The hydrogen bonding patterns observed in the crystal structures of these compounds also suggest specific solubility and stability characteristics that are important for drug formulation .

科学研究应用

化学反应和结构分析

- 羟基吡啶-2-甲酸的氨解:已经研究了3-羟基-6-甲基吡啶-2-甲酸的氨解,显示了3-羟基吡啶-2-甲酰胺的形成,这与理解3-氟-6-羟基吡啶-2-甲酸等相关化合物的化学行为有关(Moore、Kirk和Newmark,1979年)。

分子相互作用和稳定性

- 羟基吡啶-2-甲酸在螯合和分子相互作用中的研究:对羟基吡啶-2-甲酸(包括3-氟-6-羟基吡啶-2-甲酸)的研究表明了它们在质子相关反应和与金属螯合中的行为,这与配位化学和材料科学中的应用有关(Yasarawan、Thipyapong和Ruangpornvisuti,2016年)。

发光材料开发

- 镧系发光材料:已经探索了使用3-羟基吡啶-2-甲酸(包括3-氟-6-羟基吡啶-2-甲酸的潜在应用)创建镧系配合物,以开发新的发光材料,特别是在二氧化硅纳米颗粒的背景下(Soares-Santos等人,2003年)。

药物化学

- 合成和抗真菌活性:已经研究了氟喹唑啉衍生物(可能在结构上与3-氟-6-羟基吡啶-2-甲酸相关)的合成和抗真菌活性,有助于理解此类化合物的潜在医学应用(Xu等人,2007年)。

生物合成途径

- 了解生物合成途径:已经进行研究以了解3-羟基吡啶-2-甲酸的生物合成,这可以深入了解3-氟-6-羟基吡啶-2-甲酸等结构相似化合物的生物合成和在自然系统和合成生物学中的应用(Xie和Ju,2013年)。

激光解吸质谱

- 在质谱中的应用:与3-氟-6-羟基吡啶-2-甲酸密切相关的3-氨基吡啶-2-甲酸已被用作激光解吸质谱的基质,表明3-氟-6-羟基吡啶-2-甲酸在分析化学中的潜在应用(Taranenko等人,1994年)。

属性

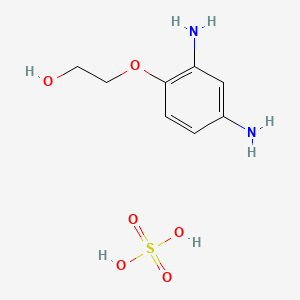

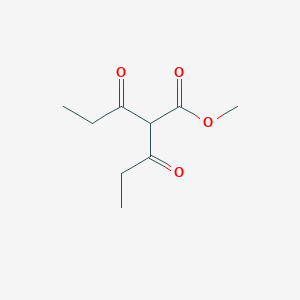

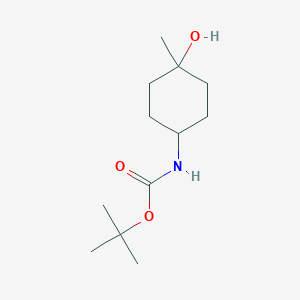

IUPAC Name |

3-fluoro-6-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-2H,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYZLTZNQIKHRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620244 |

Source

|

| Record name | 3-Fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-6-hydroxypicolinic acid | |

CAS RN |

604774-05-2 |

Source

|

| Record name | 3-Fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)

![4-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323397.png)

![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)